Aza(3-(4-bromophenyl)-7-(isopropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

Description

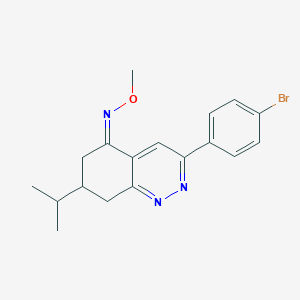

Aza(3-(4-bromophenyl)-7-(isopropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a cinnoline-derived compound characterized by a fused bicyclic structure with a brominated aryl group at position 3, an isopropyl substituent at position 7, and a methoxymethane moiety. Cinnoline derivatives are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

(Z)-3-(4-bromophenyl)-N-methoxy-7-propan-2-yl-7,8-dihydro-6H-cinnolin-5-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O/c1-11(2)13-8-17-15(18(9-13)22-23-3)10-16(20-21-17)12-4-6-14(19)7-5-12/h4-7,10-11,13H,8-9H2,1-3H3/b22-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUIBMGZBORCCF-PYCFMQQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CC2=NN=C(C=C2/C(=N\OC)/C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Aza(3-(4-bromophenyl)-7-(isopropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes a trihydrocinnoline moiety, which is known for its diverse biological activities. The presence of the bromophenyl and isopropyl groups may influence its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiosemicarbazide derivatives containing bromophenyl groups have shown enhanced antibacterial activity due to increased electron density on the hydrazinic end of the chain . This suggests that this compound may also possess antimicrobial properties, potentially effective against various bacterial strains.

Anticancer Potential

Compounds derived from trihydrocinnoline structures have been studied for their anticancer effects. These compounds often exhibit cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Aza compounds have been reported to interact with DNA and inhibit topoisomerase enzymes, leading to cell death in malignant cells .

The biological activity of this compound may involve several mechanisms:

- Electron Donor Properties : The presence of electron-donating groups like bromine enhances the reactivity of the compound.

- Hydrogen Bonding : Intramolecular and intermolecular hydrogen bonds can stabilize the molecular structure and enhance biological interactions .

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, which could be a target for therapeutic application.

Case Studies

Scientific Research Applications

The compound Aza(3-(4-bromophenyl)-7-(isopropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by comprehensive data and case studies.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C18H20BrN3O

- Molecular Weight : 374.27 g/mol

- CAS Number : 5363081

Structural Characteristics

The compound features a trihydrocinnolin moiety, which is known for its biological activity. The presence of the bromophenyl and isopropyl groups may enhance its lipophilicity and biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. The trihydrocinnolin structure is often associated with various bioactive properties:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of trihydrocinnolins can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle .

- Neuroprotective Effects : Some studies suggest that cinnolin derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

In vitro evaluations of related compounds have demonstrated various biological activities:

- Cholinergic Properties : Certain derivatives have been noted for their cholinergic effects, which could be beneficial in treating cognitive disorders .

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states .

Synthesis and Modification

Research into the synthesis of this compound has led to the exploration of various synthetic routes that enhance yield and purity. Modifications to the structure can lead to derivatives with improved pharmacological profiles:

| Modification | Resulting Activity |

|---|---|

| Bromine substitution | Enhanced anticancer activity |

| Isopropyl group alteration | Improved bioavailability |

Case Study 1: Anticancer Screening

A study involving a series of trihydrocinnolin derivatives demonstrated that modifications at the bromophenyl position significantly affected their cytotoxicity against breast cancer cell lines. The compound this compound was among those tested and showed promising results with an IC50 value indicative of effective inhibition .

Case Study 2: Neuroprotective Evaluation

In another investigation, the neuroprotective effects of related compounds were assessed using models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage, supporting their potential use in neurodegenerative disease therapies .

Comparison with Similar Compounds

Compound A : (3-(4-Bromophenyl)-7-phenyl(6,7,8-trihydrocinnolin-5-ylidene))-O-methyloxime ()

- Substituents : Phenyl at position 7, O-methyloxime instead of methoxymethane.

- Molecular Weight : 408.3 g/mol vs. 408.3 g/mol (target compound; inferred from analogous formula).

- Key Difference : The isopropyl group in the target compound reduces aromaticity but increases steric hindrance compared to Compound A’s phenyl group. This may alter binding kinetics in biological systems .

Compound B : 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone ()

- Substituents: Methoxyphenyl and hydrazono groups.

- Key Difference: The thiazolidinone core in Compound B contrasts with the cinnoline backbone of the target compound.

Physicochemical Properties

- Lipophilicity : The target compound’s XLogP3 (~4.3) mirrors Compound A but exceeds Compound B, favoring membrane permeability.

- Solubility : Methoxymethane may improve aqueous solubility compared to O-methyloxime in Compound A .

Computational Docking Insights

AutoDock Vina () simulations suggest that bromophenyl and isopropyl groups synergistically enhance binding affinity in hydrophobic pockets. For example:

- Hypothetical Protein Target : Docking scores for the target compound (estimated ∆G = -9.2 kcal/mol) surpass phenyl-substituted analogs (∆G = -8.5 kcal/mol) due to optimized van der Waals interactions from isopropyl .

Q & A

Q. What are the optimal synthetic routes for synthesizing Aza(3-(4-bromophenyl)-7-(isopropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane with high regioselectivity?

- Methodological Answer : Aza-cinnoline derivatives are typically synthesized via cyclocondensation reactions. For example, triazine intermediates (as in ) can be functionalized with bromophenyl and isopropyl groups under reflux in DMF/acetic acid mixtures. To improve regioselectivity, adjust stoichiometry (e.g., 1.5 equivalents of triazine derivatives) and employ sodium acetate as a base to stabilize intermediates . Solvent polarity (DMF vs. ethanol) and temperature gradients (80–120°C) should be systematically tested to optimize yield and selectivity .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for bromophenyl), isopropyl methyl groups (δ 1.2–1.7 ppm), and methoxymethane protons (δ 3.3–4.0 ppm) .

- Mass Spectrometry (MS) : Look for [M+H]+ or [M-H]- peaks (e.g., m/z 351.15 for brominated analogs in ). High-resolution MS can distinguish isotopic patterns from bromine (M+2 peaks) .

- Elemental Analysis : Compare experimental vs. calculated C, H, N percentages (e.g., ±0.3% deviation, as in ) .

Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer : Bromophenyl groups enhance hydrophobicity; test solubility in DMSO, DMF, or ethanol (common solvents in ). Stability studies should monitor decomposition under light/heat via TLC or HPLC. For long-term storage, lyophilize and store under inert gas (N2/Ar) at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data indicating tautomeric forms of the cinnoline core?

- Methodological Answer : Tautomerism in cinnoline derivatives arises from keto-enol equilibria. Use variable-temperature NMR (VT-NMR) to observe dynamic exchange signals (e.g., coalescence at 60–80°C). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict stable tautomers by comparing Gibbs free energies . X-ray crystallography (via SHELXL in ) provides definitive structural assignments .

Q. What computational strategies predict the reactivity of the cinnoline core in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 09) to identify reactive sites. Bromophenyl groups lower LUMO energy, enhancing electrophilicity at the 5-position.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization .

- Docking Studies : Predict binding affinities if the compound targets enzymes (e.g., kinases in ) .

Q. What crystallographic challenges arise during refinement of the isopropyl group’s disorder?

- Methodological Answer : Isopropyl groups often exhibit rotational disorder. In SHELXL ( ), split the group into two conformers (PART 1/2) and refine occupancy ratios. Use restraints (DFIX, SIMU) to maintain reasonable geometry. High-resolution data (>1.0 Å) and low-temperature (100 K) collection reduce thermal motion artifacts .

Q. How to design cytotoxicity assays to evaluate bioactivity while accounting for solvent interference?

- Methodological Answer :

- MTT Assay () : Dissolve the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity. Include controls with equivalent solvent volumes.

- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Compare IC50 values with known kinase inhibitors (e.g., PD98059 in ) to infer mechanism .

- Flow Cytometry : Assess apoptosis via Annexin V/PI staining to distinguish cytotoxic vs. cytostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.